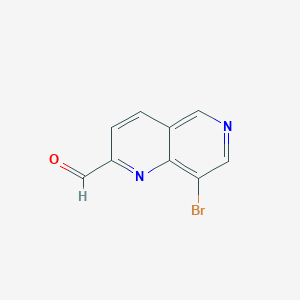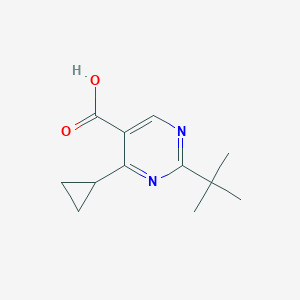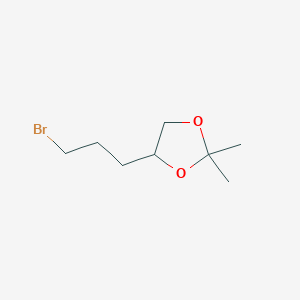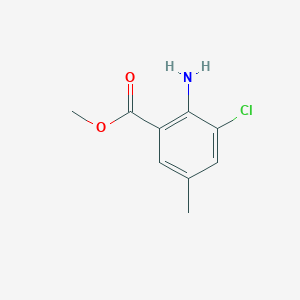
4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine: is a chemical compound that belongs to the class of trifluoromethylated pyridines. This compound is characterized by the presence of a bromine atom at the 4-position and two trifluoromethyl groups at the 3- and 6-positions on a pyridine ring, with an amine group at the 2-position. The trifluoromethyl groups are known to impart unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a pyridine derivative. The amine group can be introduced through nucleophilic substitution reactions using ammonia or amine derivatives .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed:
- Substituted pyridines with various functional groups.
- N-oxides or reduced amine derivatives.
- Coupled aromatic compounds with extended conjugation .
Wissenschaftliche Forschungsanwendungen
4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine is largely dependent on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug development . The bromine atom and amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2-(trifluoromethyl)pyridine
- 3-Bromo-6-(trifluoromethyl)pyridin-2-amine
- 4-Amino-2-(trifluoromethyl)pyridine
- 6-(Trifluoromethyl)-2-pyridinamine
Comparison: 4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds with fewer trifluoromethyl groups. The dual trifluoromethylation also imparts distinct electronic properties, making it more suitable for specific applications in medicinal chemistry and agrochemical development .
Eigenschaften
Molekularformel |
C7H3BrF6N2 |
|---|---|
Molekulargewicht |
309.01 g/mol |
IUPAC-Name |
4-bromo-3,6-bis(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H3BrF6N2/c8-2-1-3(6(9,10)11)16-5(15)4(2)7(12,13)14/h1H,(H2,15,16) |
InChI-Schlüssel |
NROMUVCIOARUHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(N=C1C(F)(F)F)N)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3-aminopropoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride](/img/structure/B13571280.png)
![1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde](/img/structure/B13571282.png)

![5-Azaspiro[3.4]octan-7-ol](/img/structure/B13571297.png)





![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride](/img/structure/B13571338.png)


![Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate](/img/structure/B13571363.png)
